molecular formula C17H18ClN3O3 B2802907 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide CAS No. 478039-96-2

4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide

Cat. No.: B2802907
CAS No.: 478039-96-2
M. Wt: 347.8
InChI Key: HJXTWEWMJLRLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide is a benzamide derivative characterized by a benzyloxy group at the 4-position, a chlorine atom at the 2-position, and an ethylcarbamoyl amino moiety.

Properties

IUPAC Name

1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-2-19-17(23)21-20-16(22)14-9-8-13(10-15(14)18)24-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXTWEWMJLRLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide typically involves multiple steps. One common route starts with the preparation of the benzyloxy intermediate, followed by chlorination to introduce the chlorobenzoyl group. The final step involves the reaction of the chlorobenzoyl intermediate with N-ethylhydrazinecarboxamide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets. The benzyloxy and chlorobenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazinecarboxamide moiety may also play a role in binding to these targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and spectral differences between the target compound and its analogs:

Compound Name (CAS/ID) Molecular Formula Substituents/Modifications IR C=O Stretch (cm⁻¹) Solubility/Lipophilicity Trends Reference
Target Compound C₁₇H₁₆ClN₃O₃ 4-benzyloxy, 2-chloro, ethylcarbamoyl ~1630 (estimated) Moderate lipophilicity due to benzyloxy
4-(Benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-azetidin-1-yl)benzamide (6a) C₂₃H₁₉ClN₂O₄ 4-hydroxyphenyl, azetidinone ring 1630.56 Higher polarity due to hydroxyl group
N-(4-(Ethylcarbamoyl)phenyl)-2-hydroxybenzamide C₁₆H₁₅N₂O₃ 2-hydroxy, ethylcarbamoyl Not reported Enhanced H-bonding from hydroxyl
2-Chloro-N-[[[4-(1-phenylethoxy)phenyl]amino]carbonyl]benzamide C₂₂H₁₈ClN₂O₃ Phenylethoxy side chain Not reported Increased lipophilicity from phenylethoxy
2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (Vismodegib salts) C₁₉H₁₃Cl₂N₂O₃S Methylsulfonyl, pyridinyl Not reported High polarity due to sulfonyl group
4-(Benzyloxy)-2-chloro-N-(2-propynyl)benzamide (478046-41-2) C₁₇H₁₄ClNO₂ Propargyl group instead of ethylcarbamoyl Not reported Lower solubility due to alkyne moiety

Key Observations :

  • Solubility : Compounds with polar groups (e.g., hydroxyl in 6a, sulfonyl in vismodegib salts) exhibit higher aqueous solubility, while lipophilic substituents (benzyloxy, phenylethoxy) reduce solubility .
  • Spectral Data : The IR C=O stretch near 1630 cm⁻¹ is consistent across benzamide derivatives, confirming the amide backbone .

Biological Activity

The compound 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide , with the CAS number 478039-96-2 , has garnered attention in recent research for its potential biological activities, particularly in cancer therapy and as a histone deacetylase (HDAC) inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18ClN3O3
  • Molecular Weight : 347.79 g/mol
  • Structure : The compound features a benzyloxy group and a chloro-substituted benzamide structure, which are critical for its biological activity.

This compound functions primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can promote the acetylation of histones, resulting in an open chromatin structure and enhanced gene expression associated with apoptosis and cell cycle arrest.

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several solid tumor cell lines, indicating potent inhibitory effects on cell proliferation.
Cell LineIC50 (μM)Reference
HepG21.30
A27802.66
MCF-71.73

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Histone Deacetylase Inhibition

The compound has been characterized as a selective HDAC inhibitor, particularly against class I HDACs (HDAC1, HDAC2, and HDAC3). The selectivity and potency against these enzymes are crucial for minimizing side effects typically associated with broader-spectrum HDAC inhibitors.

  • Selectivity Profile :
HDAC IsoformIC50 (nM)
HDAC195.2
HDAC2260.7
HDAC3255.7

This selectivity profile indicates that the compound could effectively modulate epigenetic pathways involved in cancer progression without significantly affecting other cellular processes.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in G2/M phase cell cycle arrest and induced apoptosis in HepG2 cells. These findings were corroborated by flow cytometry analyses, which showed increased sub-G1 populations indicative of apoptotic cells.
  • In Vivo Efficacy : In xenograft models, administration of the compound led to significant tumor growth inhibition compared to controls, reinforcing its potential as a therapeutic agent in oncology.
  • Combination Therapy : Studies have also explored the efficacy of combining this compound with other chemotherapeutic agents such as taxol and camptothecin, revealing enhanced anticancer activity when used synergistically.

Q & A

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods; avoid open transfers.
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal. Document hazard analysis per ACS guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.